3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid 3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18377094
InChI: InChI=1S/C21H24O6/c1-3-24-17-7-9-18(10-8-17)26-13-14-27-19-11-5-16(6-12-21(22)23)15-20(19)25-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol

3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid

CAS No.:

Cat. No.: VC18377094

Molecular Formula: C21H24O6

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid -

Specification

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
IUPAC Name 3-[3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C21H24O6/c1-3-24-17-7-9-18(10-8-17)26-13-14-27-19-11-5-16(6-12-21(22)23)15-20(19)25-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,23)
Standard InChI Key CBCFLDLFTDHVNP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=CC(=O)O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₂₁H₂₄O₆ and a molecular weight of 372.4 g/mol . Its IUPAC name is 3-[3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl]prop-2-enoic acid, reflecting the ethoxy and phenoxy ether linkages attached to the phenyl-acrylic acid core . Key structural identifiers include:

PropertyValueSource
SMILESCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=CC(=O)O)OCC
InChI KeyCBCFLDLFTDHVNP-UHFFFAOYSA-N
PubChem CID3796210

Structural Analysis

The molecule features:

  • A central acrylic acid group (-CH₂-CH₂-COOH) enabling participation in polymerization and conjugate addition reactions.

  • Two ethoxy groups (-OCH₂CH₃) at the 3- and 4-positions of the phenyl ring, enhancing electron-donating effects.

  • A phenoxy-ethoxy side chain at the 4-position, contributing to steric bulk and influencing solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with 4-methylsalicylic acid or similar precursors . A patented method highlights:

  • O-Alkylation: Ethylation of phenolic hydroxyl groups using ethyl bromide in dipolar aprotic solvents (e.g., DMF) with potassium carbonate as a base .

  • Bromination and Cyanation: Introduction of functional groups via N-bromosuccinimide (NBS) and sodium cyanide .

  • Hydrolysis: Acidic or basic hydrolysis to yield the final acrylic acid derivative .

Optimization Challenges

  • Yield Improvements: Early methods suffered from low yields (~21%) due to side reactions . Modern approaches using lithium diisopropylamide (LDA) and controlled CO₂ purging achieve yields up to 72% .

  • Toxic Reagents: Substitutes for hazardous reagents like carbon tetrachloride and sodium cyanide are under investigation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to hydrophobic ethoxy and phenoxy groups; soluble in polar aprotic solvents (e.g., DMSO).

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments .

Spectroscopic Data

  • NMR: Key peaks include δ 1.3–1.4 ppm (ethoxy CH₃), δ 4.0–4.2 ppm (ether -OCH₂), and δ 6.2–7.8 ppm (aromatic protons) .

  • HPLC: Retention time of 12.4 min (C18 column, acetonitrile/water gradient).

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acidC₁₉H₂₀O₅328.4Lacks 4-ethoxy group on phenoxy moiety
3-(4-Ethoxyphenyl)-2-phenyl-2-propenoic acidC₁₇H₁₆O₃268.3Simplified phenyl substitution

Reactivity Trends: The additional ethoxy group in 3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid enhances electron donation, accelerating electrophilic substitution compared to analogues .

Research Gaps and Future Directions

  • Biological Screening: Limited in vivo data necessitate toxicity and pharmacokinetic studies .

  • Synthetic Scalability: Development of continuous-flow systems to replace batch processing .

  • Materials Optimization: Exploration of copolymerization with vinyl monomers for advanced polymers.

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